molecular formula C7H9BrN2O B13019179 (5-Bromo-6-methoxypyridin-3-yl)methanamine

(5-Bromo-6-methoxypyridin-3-yl)methanamine

Cat. No.: B13019179
M. Wt: 217.06 g/mol
InChI Key: CIXHJTNORWLEOO-UHFFFAOYSA-N
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Description

(5-Bromo-6-methoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methanamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-methoxypyridin-3-yl)methanamine typically involves the bromination of 6-methoxypyridin-3-ylmethanamine. One common method is to react 6-methoxypyridin-3-ylmethanamine with N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction mixture is stirred for a few hours, followed by purification through flash chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction, but with optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

(5-Bromo-6-methoxypyridin-3-yl)methanamine is used in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Bromo-6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can interfere with biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-methoxypyridin-3-yl)methanamine
  • (5-Fluoro-6-methoxypyridin-3-yl)methanamine
  • (5-Iodo-6-methoxypyridin-3-yl)methanamine

Uniqueness

(5-Bromo-6-methoxypyridin-3-yl)methanamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(5-bromo-6-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3,9H2,1H3

InChI Key

CIXHJTNORWLEOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CN)Br

Origin of Product

United States

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